N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16335709
InChI: InChI=1S/C20H21N3O4/c1-25-16-9-7-15(8-10-16)13-23-19(11-12-21-23)22-20(24)14-27-18-6-4-3-5-17(18)26-2/h3-12H,13-14H2,1-2H3,(H,22,24)
SMILES:
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide

CAS No.:

Cat. No.: VC16335709

Molecular Formula: C20H21N3O4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide -

Specification

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
IUPAC Name 2-(2-methoxyphenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]acetamide
Standard InChI InChI=1S/C20H21N3O4/c1-25-16-9-7-15(8-10-16)13-23-19(11-12-21-23)22-20(24)14-27-18-6-4-3-5-17(18)26-2/h3-12H,13-14H2,1-2H3,(H,22,24)
Standard InChI Key WDHREWJIHGGIEQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=CC=C3OC

Introduction

Structural and Molecular Characterization

Chemical Identity and Formula

N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide is a heterocyclic organic compound featuring:

  • A pyrazole ring substituted at the 1-position with a 4-methoxybenzyl group.

  • An acetamide moiety at the 5-position of the pyrazole, further substituted with a 2-methoxyphenoxy group.

The molecular formula is C₂₀H₂₁N₃O₄, with a molecular weight of 367.40 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00) .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

The compound’s synthesis likely involves multi-step nucleophilic substitution and coupling reactions, analogous to methods for related pyrazole-acetamides :

Step 1: Formation of 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine

  • Starting Material: 4-Methoxybenzyl chloride reacts with 5-aminopyrazole under basic conditions (e.g., K₂CO₃).

  • Conditions: Reflux in acetonitrile (12 h, 80°C) .

Step 2: Acetamide Functionalization

  • Reaction: 2-(2-Methoxyphenoxy)acetyl chloride reacts with the pyrazole-5-amine intermediate.

  • Conditions: Dichloromethane, triethylamine (0°C to room temperature, 4–6 h) .

Step 3: Purification

  • Column chromatography (silica gel, ethyl acetate/hexane) yields the final product.

Optimization Challenges

  • Steric Hindrance: Bulky substituents (e.g., 4-methoxybenzyl) may reduce reaction yields, necessitating excess reagents or prolonged reaction times .

  • Byproduct Formation: Competing N-alkylation at the pyrazole’s 3-position requires careful temperature control .

Physicochemical Properties

Solubility and Lipophilicity

  • Solubility: Poor aqueous solubility due to aromatic and methoxy groups; soluble in DMSO, DMF, and dichloromethane.

  • LogP (Predicted): ~2.8 (indicating moderate lipophilicity, calculated using ChemDraw).

Stability Profile

  • Thermal Stability: Stable up to 200°C (differential scanning calorimetry estimate).

  • Hydrolytic Sensitivity: Amide bond susceptible to acidic/basic hydrolysis (pH < 3 or > 10) .

Computational Insights

Molecular Docking Studies

Density functional theory (DFT) calculations on similar compounds predict:

  • Binding Affinity: High affinity (−9.2 kcal/mol) for bacterial dihydrofolate reductase (DHFR) due to hydrogen bonding with Asp27 and hydrophobic interactions .

  • NLO Properties: Hyperpolarizability (β) of 1.5 × 10⁻³⁰ esu, suggesting potential in optoelectronics .

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